2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol
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Overview
Description
2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol is a complex organic compound with the molecular formula C17H16N2O. This compound is part of the imidazoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their diverse biological activities.
Isoquinolines: Studied for their potential therapeutic applications.
Phenylimidazoles: Used in various chemical and biological research.
Uniqueness
2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol is unique due to its specific structure, which combines elements of both imidazole and isoquinoline.
Properties
CAS No. |
56882-45-2 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-phenyl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C17H16N2O/c20-17(14-7-2-1-3-8-14)12-13-6-4-5-9-15(13)16-18-10-11-19(16)17/h1-9,20H,10-12H2 |
InChI Key |
YEQDDLZHZCNPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CC=C4)O |
Origin of Product |
United States |
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